1,2-Anhydro-bzrhp

Descripción

Definition and Structural Characteristics of 1,2-Anhydro Sugars

1,2-Anhydro sugars are formally derivatives of monosaccharides that result from the intramolecular elimination of a water molecule between the hydroxyl groups at the C1 (anomeric) and C2 positions. fiveable.meresearchgate.net This internal ether linkage fundamentally alters the sugar's structure and chemical properties.

The defining structural feature of a 1,2-anhydro sugar is its bicyclic skeleton, where a six-membered pyranose ring is fused to a three-membered oxirane (epoxide) ring. chimia.chtohoku.ac.jp This fusion occurs at the anomeric carbon (C1) and the adjacent C2 carbon. chimia.ch This arrangement locks the pyranose ring into a specific conformation, often a half-chair, which influences its reactivity. academie-sciences.fr The presence of the highly strained three-membered oxirane ring is the primary determinant of the compound's chemical behavior. fiveable.meresearchgate.net

The fusion of the oxirane and pyranose rings creates a distorted and strained structure. chimia.ch This inherent ring strain makes 1,2-anhydro sugars exceptionally reactive compared to typical monosaccharides or glycosides. fiveable.meresearchgate.net They are highly susceptible to ring-opening reactions initiated by nucleophilic attack, which occurs readily at the anomeric position (C1). chimia.chfiveable.me This reaction cleaves the C1-O bond of the epoxide, opens the ring, and typically results in the formation of a new glycosidic bond at C1 and a free hydroxyl group at the C2 position. chimia.ch This reactivity profile is central to their function as glycosyl donors in chemical synthesis.

Bicyclic Nature and Oxirane Ring Moiety

Historical Context of 1,2-Anhydro Sugar Research

The history of 1,2-anhydro sugars is a compelling narrative of scientific discovery, controversy, and innovation that spans nearly a century.

The existence of 1,2-anhydro sugars in their unprotected form—lacking protecting groups on the other hydroxyls—was a subject of debate for many decades. tohoku.ac.jp In 1920, Amé Pictet and H. Castan claimed to have synthesized the first unprotected 1,2-anhydro sugar. chimia.chtohoku.ac.jp However, their findings were disputed nine years later by Paul Brigl, who questioned the stability and structure of the reported compound. tohoku.ac.jp For nearly a hundred years following this controversy, unprotected 1,2-anhydro sugars were considered by many to be hypothetical, transient intermediates in certain reactions, such as the alkaline hydrolysis of phenyl β-glucosides, but their actual existence in a stable, detectable form remained unproven. tohoku.ac.jp

While the debate over unprotected forms continued, chemists found great utility in stabilized, protected versions of these compounds. In 1922, Paul Brigl successfully synthesized an acetylated version, 1,2-anhydro-α-D-glucopyranose triacetate , which became widely known as "Brigl's anhydride". chimia.chtohoku.ac.jp This stable, crystalline compound proved to be a valuable glycosyl donor. Its use in the first chemical synthesis of sucrose and maltose demonstrated the potential of this class of reagents. chimia.chcdnsciencepub.com

However, the extensive use of protected 1,2-anhydro sugars in the synthesis of complex oligosaccharides truly began in the 1990s. chimia.ch A major breakthrough came from the laboratory of Samuel Danishefsky, who developed an efficient method to prepare protected 1,2-anhydro sugars by the epoxidation of glycals (cyclic enol ethers of sugars) using the mild oxidizing agent dimethyldioxirane (DMDO). chimia.chtohoku.ac.jp This made a wider variety of these glycosyl donors readily accessible, solidifying their position as crucial tools in modern carbohydrate synthesis. chimia.ch

The long-standing mystery of whether unprotected 1,2-anhydro sugars could truly exist was finally solved in the 21st century. Researchers successfully developed new dehydration methodologies that could function under extremely mild and essentially neutral aqueous conditions. tohoku.ac.jp Using formamidinium-type dehydrating agents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC), scientists were able to generate unprotected 1,2-anhydro sugars from their parent monosaccharides. tohoku.ac.jp

The definitive proof came from the first direct experimental observation and full structural characterization of these elusive molecules using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. chimia.chnih.govtohoku.ac.jp This work provided clear-cut evidence for the existence of unprotected 1,2-anhydro sugars, bringing a nearly century-long scientific debate to a close and opening new avenues for protection-free glycosylation strategies. tohoku.ac.jp

Data Tables

Table 1: Key Historical Milestones in 1,2-Anhydro Sugar Chemistry

| Year | Key Development | Significance |

| 1920 | Pictet and Castan claim synthesis of an unprotected 1,2-anhydro sugar. | First reported synthesis, though later disputed. tohoku.ac.jp |

| 1922 | Brigl reports the synthesis of 1,2-anhydro-α-D-glucopyranose triacetate. | Introduction of the first stable, protected 1,2-anhydro sugar ("Brigl's anhydride"). chimia.ch |

| 1929 | Brigl disputes Pictet's earlier claim. | Start of a long-standing controversy over the existence of unprotected forms. tohoku.ac.jp |

| 1953 | Lemieux and Huber use Brigl's anhydride to synthesize sucrose. | Seminal demonstration of the utility of protected 1,2-anhydro sugars as glycosyl donors. tandfonline.com |

| 1990s | Danishefsky's group develops glycal epoxidation using DMDO. | Provided widespread access to protected 1,2-anhydro sugars, revolutionizing oligosaccharide synthesis. chimia.chtohoku.ac.jp |

| 2017 | Shoda's group reports the first direct detection of unprotected 1,2-anhydro sugars. | Definitive proof of existence using low-temperature NMR, ending a century-long debate. tohoku.ac.jp |

Emergence of Protected 1,2-Anhydro Sugars as Glycosyl Donors

Overview of Research Trajectories for 1,2-Anhydro Sugars

The history of 1,2-anhydro sugars dates back to 1922 with the synthesis of 1,2-anhydro-α-D-glucopyranose triacetate by Brigl, a compound now commonly known as 'Brigl's anhydride'. chimia.ch Despite this early discovery, the application of these compounds in synthesis was limited for many decades due to technical difficulties associated with their preparation. chimia.ch

A significant resurgence of interest occurred in the 1990s, largely propelled by the development of new and efficient synthetic methodologies. chimia.ch A major breakthrough was the discovery by Danishefsky's group that protected 1,2-anhydro sugars could be easily accessed through the epoxidation of glycals (cyclic enol ethers of sugars) using a mild oxidizing agent, dimethyldioxirane (DMDO). chimia.ch This method provided a reliable route to these valuable intermediates, paving the way for their extensive use in the synthesis of complex oligosaccharides and N-glycosides. chimia.ch

Current research has advanced along several key trajectories:

Development of Synthetic Methods: Two primary methods are now commonly employed for preparing protected 1,2-anhydro sugars: the intramolecular nucleophilic attack of an oxyanion on the anomeric carbon, and the aforementioned epoxidation of glycals. chimia.ch

Advanced Activation Strategies: Research has focused on developing stereocontrolled O-glycosylation reactions using protected 1,2-anhydro sugars as donors. chimia.ch This often involves the use of acid catalysts, such as Lewis acids, to promote the opening of the oxirane ring. chimia.chnih.gov

Protection-Free Synthesis: A more recent and significant development is the move towards "protection-free" synthesis. chimia.chtcichemicals.com Researchers have developed methods for generating glycosyl compounds in aqueous media using unprotected 1,2-anhydro sugars as transient, reactive intermediates. chimia.chnih.gov This approach, based on the concept of 'direct anomeric activation', avoids the multiple protection and deprotection steps typical in carbohydrate synthesis. chimia.chnih.gov This was further advanced by the first successful detection and characterization of these highly unstable unprotected intermediates using low-temperature NMR spectroscopy. tohoku.ac.jp

Key Synthetic Methods for Protected 1,2-Anhydro Sugars

| Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Intramolecular Nucleophilic Attack | An oxyanion within the sugar molecule attacks the anomeric carbon, which has a good leaving group, to form the 1,2-anhydro skeleton. | Base (e.g., potassium tert-butoxide), suitable leaving group at C1. | chimia.chnih.gov |

| Epoxidation of Glycals | A double bond between C1 and C2 in a glycal is oxidized to form the epoxide (oxirane) ring. | Dimethyldioxirane (DMDO), metalloporphyrin catalysts. | chimia.ch |

Propiedades

Número CAS |

148431-62-3 |

|---|---|

Fórmula molecular |

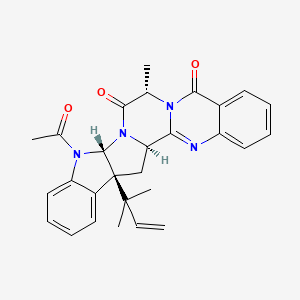

C28H28N4O3 |

Peso molecular |

468.557 |

InChI |

InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22+,26+,28-/m0/s1 |

Clave InChI |

XTLQWSBGQKPGCF-DPVGMECPSA-N |

SMILES |

CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15 |

Sinónimos |

1,2-anhydro-3,4-di-O-benzylrhamnopyranose |

Origen del producto |

United States |

Synthetic Methodologies for 1,2-anhydro Sugars and Analogues

Synthesis of Protected 1,2-Anhydro Sugars

The synthesis of protected 1,2-anhydro sugars is fundamental for their application as glycosyl donors. Protecting groups are essential to prevent unwanted side reactions and to direct the stereochemical outcome of subsequent glycosylation reactions. ontosight.ai Common methods involve the transformation of readily available sugar derivatives into the target 1,2-epoxy structures.

Epoxidation of Glycals (e.g., with Dimethyldioxirane)

The efficiency of this biphasic epoxidation can be enhanced by using ionic liquids as phase-transfer catalysts (PTC), which facilitates the interaction between the aqueous oxidant and the organic-soluble glycal. conicet.gov.arresearchgate.net In addition to DMDO, metalloporphyrin complexes of ruthenium or manganese have been investigated as catalysts for glycal epoxidation, yielding anomeric mixtures of the 1,2-anhydro sugars. chimia.ch

Table 1: Epoxidation of Various Glycals with DMDO

| Glycal Substrate | Product(s) | Yield | Selectivity (gluco:manno) | Reference |

|---|---|---|---|---|

| 3,4,6-tri-O-benzyl-D-glucal | 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | 99% | gluco-type only | researchgate.netchimia.ch |

| 3,4,6-tri-O-benzyl-D-galactal | 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose | 99% | galacto-type only | researchgate.netchimia.ch |

| 3,4,6-tri-O-acetyl-D-glucal | 1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose and 1,2-Anhydro-3,4,6-tri-O-acetyl-β-D-mannopyranose | 87% | 7:1 | researchgate.netchimia.ch |

Intramolecular Nucleophilic Attack of Oxyanion to Anomeric Carbon

A conceptually straightforward and widely used strategy for forming the 1,2-anhydro linkage is through an intramolecular nucleophilic attack of an oxyanion at the C2 position onto the anomeric carbon (C1). chimia.ch This method is analogous to the synthesis of oxiranes from halohydrins. chimia.ch Typically, this involves a precursor with a good leaving group at the anomeric position and a free or generated alkoxide at the C2 hydroxyl group.

This intramolecular S_N2 ring closure is often initiated by a base. researchgate.net For example, sugar derivatives with a 2-O-tosylate group and a free hydroxyl at the anomeric position can be converted to 1,2-anhydro sugars in nearly quantitative yields upon treatment with a base. researchgate.net This method has been successfully applied to the synthesis of a variety of protected 1,2-anhydrofuranoses and pyranoses. researchgate.net The mechanism involves the deprotonation of the anomeric hydroxyl group, followed by the internal displacement of a leaving group at C2. researchgate.netrsc.org Conversely, an alkoxide at C2 can displace a leaving group at C1. nih.gov This pathway is believed to be involved in the formation of 1,2-anhydro sugars as transient intermediates during certain glycosylation reactions where the 2-OH group participates as a neighboring group. rsc.orgnih.gov

Formation via Modified Mitsunobu Reaction Conditions

The Mitsunobu reaction, a versatile method for dehydrative coupling, can be adapted for the synthesis of 1,2-anhydro sugars. beilstein-journals.org The standard reaction involves an alcohol, a nucleophile, a phosphine (like triphenylphosphine), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). beilstein-journals.orgresearchgate.net For the synthesis of 1,2-anhydro sugars, the reaction is performed intramolecularly, where the C2-hydroxyl and the anomeric hydroxyl groups of a protected sugar are coupled.

Under modified Mitsunobu conditions, a protected ribose derivative was successfully converted into the corresponding 1,2-anhydro sugar in nearly quantitative yield. chimia.ch This specific transformation utilized tributylphosphine (P(n-Bu)3) and 1,1'-(azodicarbonyl)dipiperidine (ADDP). chimia.ch The reaction proceeds through the formation of a glycosyloxyphosphonium ion at the anomeric position, which is then attacked by the C2-alkoxide, generated in situ, to form the oxirane ring with inversion of configuration. beilstein-journals.org The choice of reagents and reaction conditions is crucial, as the stereochemical outcome can be influenced by the stability of the intermediates and the nature of the protecting groups on the sugar. beilstein-journals.orgmdpi.com

Specific Syntheses of 1,2-Anhydro-3,4-di-O-benzylrhamnopyranose Enantiomers

The enantiomers of 1,2-anhydro-3,4-di-O-benzylrhamnopyranose are valuable intermediates, particularly in the synthesis of bacterial polysaccharides. nih.gov Their synthesis highlights the application of specific strategies to achieve stereochemically pure products from different starting materials.

The synthesis of the L- and D-enantiomers of 1,2-anhydro-3,4-di-O-benzylrhamnopyranose proceeds from different chiral precursors. nih.gov 1,2-Anhydro-3,4-di-O-benzyl-α-L-rhamnopyranose is synthesized starting from L-rhamnose, a naturally occurring deoxy sugar. researchgate.netnih.gov The corresponding D-enantiomer is synthesized from methyl 6-deoxy-2,3-O-isopropylidene-α-D-mannopyranoside, a derivative of D-mannose. researchgate.netnih.gov These distinct routes underscore the importance of selecting an appropriate starting material from the chiral pool to access the desired target stereoisomer.

A crucial step in the synthesis of both enantiomers of 1,2-anhydro-3,4-di-O-benzylrhamnopyranose is the formation of a key intermediate, a rhamnopyranosyl chloride. nih.gov Specifically, 2-O-acetyl-3,4-di-O-benzyl-α-D- and -α-L-rhamnopyranosyl chlorides serve as the direct precursors to the final products. researchgate.netnih.gov These chlorides are prepared quantitatively from the corresponding diacetate precursors via chlorination. nih.gov

The final ring closure to form the epoxide is an intramolecular nucleophilic substitution. Treatment of the rhamnopyranosyl chlorides with a strong, non-nucleophilic base like potassium tert-butoxide in a solvent such as oxolane (tetrahydrofuran) facilitates the elimination of the acetyl group and subsequent attack of the resulting C2-oxyanion on the anomeric carbon, displacing the chloride. researchgate.netnih.gov This step proceeds readily and results in the crystalline 1,2-anhydro-3,4-di-O-benzyl-β-D- and -β-L-rhamnopyranose in high yields. nih.gov

Table 2: Synthesis of 1,2-Anhydro-3,4-di-O-benzylrhamnopyranose Enantiomers

| Target Enantiomer | Starting Material | Key Intermediate | Ring Closure Reagent | Reference |

|---|---|---|---|---|

| β-L-rhamnopyranose | L-Rhamnose | 2-O-acetyl-3,4-di-O-benzyl-α-L-rhamnopyranosyl chloride | Potassium tert-butoxide | researchgate.netnih.gov |

| β-D-rhamnopyranose | Methyl 6-deoxy-2,3-O-isopropylidene-α-D-mannopyranoside | 2-O-acetyl-3,4-di-O-benzyl-α-D-rhamnopyranosyl chloride | Potassium tert-butoxide | researchgate.netnih.gov |

Ring Closure Strategies (e.g., Potassium tert-Butoxide in Oxolane)

A well-established method for synthesizing protected 1,2-anhydro sugars involves intramolecular nucleophilic substitution. chimia.ch This strategy often employs a strong base, such as potassium tert-butoxide, in an aprotic solvent like oxolane (tetrahydrofuran). tandfonline.comresearchgate.netnih.govresearchgate.net The process typically starts with a glycosyl halide or a derivative with a good leaving group at the anomeric carbon (C-1) and a free hydroxyl group at C-2. The base facilitates the deprotonation of the C-2 hydroxyl group, forming an alkoxide that then acts as an intramolecular nucleophile, attacking the anomeric center and displacing the leaving group to form the 1,2-epoxide ring. chimia.ch

For instance, the ring closure of 2-O-acetyl-3,4-di-O-benzyl-α-L-rhamnopyranosyl chloride using potassium tert-butoxide in oxolane yields the corresponding 1,2-anhydro-3,4-di-O-benzyl-β-L-rhamnopyranose in high yield. researchgate.netnih.gov Similarly, 1,2-anhydro-3,5-di-O-benzyl-α-D-ribofuranose can be quantitatively synthesized from its precursor using this method within minutes. tandfonline.com Another variation involves introducing a leaving group at the C-2 position and having a free hydroxyl at the anomeric position. Treatment of a 1-hydroxy sugar with a p-toluenesulfonyl (Ts) group at C-2 with potassium tert-butoxide also results in the formation of the 1,2-anhydro sugar in good yield. chimia.ch

Synthesis of Unprotected 1,2-Anhydro Sugars

For a long time, unprotected 1,2-anhydro sugars were considered transient, undetectable intermediates. chimia.chijirct.org However, recent advancements have enabled their synthesis and even spectroscopic observation, primarily through intramolecular dehydration of unprotected saccharides under exceptionally mild conditions. ijirct.orgoup.comtohoku.ac.jp This breakthrough has been largely attributed to the use of formamidinium-type dehydrating agents. chimia.chtohoku.ac.jp

Intramolecular Dehydration of Saccharides using Formamidinium-Type Dehydrating Agents

The direct synthesis of unprotected 1,2-anhydro sugars from native sugars in aqueous media represents a significant advancement in carbohydrate chemistry. chimia.chtohoku.ac.jp This protection-free method relies on the "direct anomeric activation" concept, utilizing formamidinium-type dehydrating agents to facilitate the intramolecular cyclization between the anomeric hydroxyl group and the C-2 hydroxyl group. chimia.chijirct.org

The successful formation and detection of unstable unprotected 1,2-anhydro aldopyranoses have been achieved by conducting the intramolecular dehydration at low temperatures, such as -20°C, in aqueous media (e.g., a D₂O/CH₃CN mixture). oup.comtohoku.ac.jpoup.com These conditions are crucial for stabilizing the reactive 1,2-anhydro sugar product. The reactions proceed under essentially neutral conditions, which is a significant advantage over methods requiring harsh acidic or basic environments. oup.comtohoku.ac.jp The mildness of this dehydration reaction is key to its success, preventing the degradation of the unprotected sugar and the resulting epoxide. chimia.chtohoku.ac.jp

Specific formamidinium-type dehydrating agents are central to this methodology. chimia.chtohoku.ac.jp 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and the more recently developed 2-chloro-1,3-dimethyl-1H-benzimidazol-3-ium chloride (CDMBI) have proven effective. chimia.chtohoku.ac.jpglycoforum.gr.jp These agents activate the anomeric hydroxyl group, making it susceptible to nucleophilic attack.

The reaction mechanism is thought to involve the preferential attack of the β-hemiacetal hydroxyl group on the dehydrating agent in the presence of a base like triethylamine (Et₃N). tohoku.ac.jp This forms a reactive intermediate. Subsequently, the C-2 hydroxyl group performs an intramolecular attack on the anomeric carbon, leading to the formation of the 1,2-anhydro sugar. tohoku.ac.jp The choice of base is also important, with studies showing that triethylamine (Et₃N) often provides the best results in terms of yield. tohoku.ac.jp For example, using DMC and Et₃N, 1,2-anhydro glucose was produced in a 63% yield within 10 minutes at low temperatures. tohoku.ac.jp CDMBI has been shown to give comparable yields. tohoku.ac.jp

Reaction Conditions and Optimization (e.g., Low Temperature, Aqueous Media, Neutral Conditions)

Preparation of 1,2-Anhydro Furanoses versus Pyranoses

The formation of either a five-membered 1,2-anhydro furanose or a six-membered 1,2-anhydro pyranose is determined by the starting sugar's structure and the reaction conditions. chimia.chmasterorganicchemistry.com Sugars naturally exist in an equilibrium between their pyranose (six-membered ring) and furanose (five-membered ring) forms. masterorganicchemistry.com The synthesis of 1,2-anhydro sugars typically starts from the more stable pyranose form. chimia.ch

However, methods have been developed to favor furanose formation. For example, dehydration of galactopyranose glycosides with a free hydroxyl group at C-4 can produce 1,4-anhydro sugar derivatives, which can then serve as precursors to furanosides. researchgate.net Furthermore, the choice of protecting groups and reaction pathways can influence the ring size of the final product. While much of the literature focuses on the synthesis of 1,2-anhydro pyranoses, the synthesis of protected 1,2-anhydro furanoses has also been demonstrated as they are valuable donors for the synthesis of nucleosides. chimia.ch

Comparative Analysis of Synthetic Routes: Yields and Stereoselectivity

Different synthetic routes to 1,2-anhydro sugars offer varying degrees of yield and stereoselectivity.

Ring Closure with Potassium tert-Butoxide: This method generally provides high to quantitative yields for protected sugars. tandfonline.comresearchgate.netnih.gov For example, the ring closure of 2-O-acetyl-3,4-di-O-benzyl-α-L-rhamnopyranosyl chloride gives the corresponding β-L-1,2-anhydro sugar in high yield. nih.gov The stereoselectivity is often excellent, leading to the formation of 1,2-trans-linked products upon nucleophilic opening of the epoxide ring. tandfonline.com

Intramolecular Dehydration with Formamidinium Agents: This modern approach for unprotected sugars shows good yields under optimized conditions. For D-glucose, a 63% yield of the 1,2-anhydro product was achieved using DMC. tohoku.ac.jp The reaction is highly stereoselective, with the mechanism favoring the reaction from the β-anomer of the starting sugar to form the corresponding 1,2-anhydro sugar. tohoku.ac.jp This method's main advantage is that it bypasses the need for protection and deprotection steps. chimia.chijirct.org

Epoxidation of Glycals: Another common method is the direct epoxidation of glycals (unsaturated sugars) using oxidizing agents like dimethyldioxirane (DMDO). This route can be highly stereoselective, affording gluco-type epoxides from glucal derivatives. However, the stereoselectivity can be influenced by the protecting groups on the glycal. chimia.ch

The table below summarizes the yields for the synthesis of various 1,2-anhydro sugars using different methods.

| Starting Material | Synthetic Method | Product | Yield | Reference |

| 2-O-acetyl-3,4-di-O-benzyl-α-L-rhamnopyranosyl chloride | Ring closure with K-t-BuO in oxolane | 1,2-Anhydro-3,4-di-O-benzyl-β-L-rhamnopyranose | High | nih.gov |

| 1,2-anhydro-3,5-di-O-benzyl-c~-~-ribofuranose precursor | Ring closure with K-t-BuO in oxolane | 1,2-Anhydro-3,5-di-O-benzyl-α-D-ribofuranose | Quantitative | tandfonline.com |

| D-Glucose | Intramolecular dehydration with DMC/Et₃N | 1,2-Anhydro-α-D-glucopyranose | 63% | tohoku.ac.jp |

| D-Mannose | Intramolecular dehydration with CDMBI/Et₃N | 1,2-Anhydro-β-D-mannopyranose | - | oup.com |

| 3,4,6-Tri-O-benzyl glucal | Epoxidation with DMDO | gluco-type epoxide | High (7:1 gluco:manno) | chimia.ch |

Reactivity and Reaction Mechanisms of 1,2-anhydro Sugars

Ring-Opening Reactions

The inherent strain of the fused oxirane ring in 1,2-anhydro sugars is the primary driver of their reactivity. chimia.ch The ring-opening is readily initiated by various reagents, proceeding via cleavage of the C1-O or C2-O bond. This section explores the principal mechanisms governing these transformations.

Nucleophilic Attack at the Anomeric Position

One of the most fundamental reactions of 1,2-anhydro sugars is the nucleophilic attack at the anomeric carbon (C1). chimia.ch This carbon is electrophilic and readily accepts a pair of electrons from a nucleophile, leading to the opening of the oxirane ring and the formation of a new glycosidic bond. This process typically generates a free hydroxyl group at the C2 position. chimia.ch

The stereochemical outcome of this reaction is often highly selective. For instance, the reaction of 1,2-anhydro sugars with organocuprates has been shown to proceed with complete stereocontrol, affording β-D- or α-D-anomers depending on the starting material. researchgate.net Similarly, reactions with organozinc compounds can be directed to achieve diastereoselective additions. researchgate.net A wide range of nucleophiles, including alcohols, thiols, and amines, can participate in this reaction, often catalyzed by Lewis acids to enhance the electrophilicity of the anomeric carbon. chimia.chtandfonline.com For example, the coupling of 1,2-anhydro-3,4-di-O-benzyl-β-L-rhamnopyranose with a di-O-isopropylidene-α-D-galactopyranose acceptor, catalyzed by a Lewis acid, results exclusively in the α-linked disaccharide. nih.gov

The general mechanism involves the attack of the nucleophile on C1, which proceeds in a manner analogous to an SN2 reaction, leading to an inversion of configuration at the anomeric center. This results in the formation of a 1,2-trans-glycoside. The presence of participating groups on the sugar ring can further influence the stereoselectivity.

Acid-Catalyzed Ring Opening

The ring-opening of 1,2-anhydro sugars is significantly promoted by acid catalysts. chimia.ch Protic or Lewis acids activate the oxirane ring by coordinating to the oxygen atom, making the anomeric carbon even more susceptible to nucleophilic attack. chimia.chd-nb.info However, the use of strong acids can sometimes lead to side reactions like hydrolysis. chimia.ch

A notable example of acid-catalyzed ring opening is the synthesis of glycosylthiols. These sulfur-containing carbohydrate derivatives are important building blocks for S-glycoconjugates. ucd.ie The reaction of 1,2-anhydro sugars with a sulfur nucleophile like bis(trimethylsilyl) sulfide ((TMS)₂S) in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) provides a direct route to these compounds. d-nb.inforesearchgate.netacs.org

In a key study, the acid-catalyzed reaction of 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose with (TMS)₂S was investigated. d-nb.infoacs.org This reaction led preferentially to the formation of the α-glucopyranosylthiol, demonstrating the utility of this method for accessing axially-oriented thiol groups. d-nb.info

Table 1: Synthesis of Glycosylthiols from 1,2-Anhydro Sugars

| 1,2-Anhydro Sugar Substrate | Sulfur Nucleophile | Catalyst | Major Product | Anomeric Ratio (α/β) | Reference |

|---|---|---|---|---|---|

| 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | (TMS)₂S | TMSOTf | α-Glucopyranosylthiol | 2:1 | d-nb.info |

The stereoselectivity of the acid-catalyzed ring opening is a complex interplay of several factors, including the reaction mechanism (SN1 vs. SN2), the nature of the nucleophile, and the potential for neighboring group participation (anchimeric assistance). d-nb.infofrontiersin.org

In some cases, the reaction can proceed through an SN1-type mechanism. d-nb.info This involves the formation of a glycosyl cation intermediate after the initial protonation or Lewis acid coordination to the oxirane ring. This cation is then attacked by the nucleophile from either face, which can lead to a mixture of anomers. For example, the ring opening of 1,2-anhydro-glucose derivative 7 with (TMS)₂S yielded a 2:1 mixture of α- and β-glycosyl thiols, suggesting a significant contribution from an SN1 pathway where the stereoelectronically favored axial attack leads to the α-product. d-nb.info

Conversely, anchimeric assistance from a neighboring participating group, such as an acyl group at C2 (in other glycosylation systems), can direct the nucleophilic attack to the opposite face, leading to the exclusive formation of a 1,2-trans product. frontiersin.org While 1,2-anhydro sugars lack a C2 substituent that can directly participate in this manner, the conformation of the sugar and the steric bulk of the protecting groups and the nucleophile play a crucial role in determining the facial selectivity of the attack on the intermediate or the anomeric carbon. d-nb.info Some enzymatic reactions are even proposed to proceed via a 1,2-anhydro sugar intermediate, where the enzyme environment dictates the stereochemical outcome. researchgate.net

Formation of Glycosylthiols (e.g., with Bis-trimethylsilyl sulfide)

Azidation of 1,2-Anhydro Sugars

The introduction of an azide functional group is another important transformation of 1,2-anhydro sugars, providing access to glycosyl azides which are precursors for N-glycosides and other nitrogen-containing carbohydrates. acs.orgnih.govresearchgate.net

The azidation of 1,2-anhydro sugars can be achieved with high regio- and stereoselectivity. acs.orgnih.govresearchgate.net A notable method involves the use of sodium azide (NaN₃) in the presence of a catalytic amount of ceric ammonium nitrate (CAN). acs.orgnih.govresearchgate.netsigmaaldrich.com This reaction typically proceeds via a nucleophilic attack of the azide ion at the anomeric carbon (C1), resulting in the formation of a 2-hydroxy-1-azido sugar. acs.orgresearchgate.net The reaction is highly stereoselective, affording the trans-product, which corresponds to the β-azide in the case of a starting α-1,2-anhydro sugar, due to SN2-like attack.

For example, the CAN-catalyzed azidation of various protected 1,2-anhydro sugars with NaN₃ in acetonitrile produced the corresponding 2-hydroxy-1-azido sugars in good yields. acs.orgresearchgate.net The stereochemistry of the major product from the azidation of 1,2-anhydro-3,4-di-O-benzyl-L-arabinopyranose was found to be trans, with the anomeric proton of the β-anomer appearing as a doublet with a large coupling constant (J = 8.3 Hz). acs.org

Table 2: Ceric Ammonium Nitrate-Catalyzed Azidation of 1,2-Anhydro Sugars

| 1,2-Anhydro Sugar Substrate | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Anhydro-3,4,6-tri-O-benzyl-D-glucopyranose | NaN₃, CAN (cat.) | CH₃CN | 2-Hydroxy-1-azido-3,4,6-tri-O-benzyl-D-glucopyranose | Good | acs.orgresearchgate.net |

| 1,2-Anhydro-3,4-di-O-benzyl-L-arabinopyranose | NaN₃, CAN (cat.) | CH₃CN | 2-Hydroxy-1-azido-3,4-di-O-benzyl-L-arabinopyranose | 83% (8:2 mixture of diastereomers) | acs.org |

Ceric Ammonium Nitrate Catalysis

Ceric ammonium nitrate (CAN) has been effectively utilized as a catalyst in reactions involving 1,2-anhydro sugars. thegoodscentscompany.comacs.org A notable application is the azidation of 1,2-anhydro sugars. acs.orgnih.govorkg.org

Detailed Research Findings:

Research has demonstrated that the reaction of various 1,2-anhydro sugars with sodium azide (NaN₃) in acetonitrile (CH₃CN), catalyzed by a catalytic amount of CAN, proceeds in a regio- and stereoselective manner. acs.orgnih.gov This process yields 2-hydroxy-1-azido sugars in good yields. acs.orgacs.orgnih.gov These resulting vicinal azido alcohols are valuable intermediates that can be further converted into structurally diverse sugar-derived compounds, such as morpholine triazoles and oxazin-2-ones. acs.orgacs.org The CAN-catalyzed azidation provides an efficient method for introducing a nitrogen-containing functional group at the anomeric position while generating a free hydroxyl group at C2. acs.orgacs.org

| Reactant | Reagents | Catalyst | Product | Key Outcome |

| 1,2-Anhydro sugar | NaN₃, CH₃CN | Ceric Ammonium Nitrate (CAN) | 2-hydroxy-1-azido sugar | Regio- and stereoselective azidation |

Role as Glycosyl Donors in Glycosylation Reactions

Protected 1,2-anhydro sugars are well-established and highly effective glycosyl donors in the synthesis of various glycoconjugates, including oligosaccharides and nucleosides. chimia.chnih.govchimia.chontosight.ai The inherent strain of the fused oxirane ring makes them highly reactive towards nucleophilic attack at the anomeric carbon (C1), leading to ring-opening and the formation of a glycosidic bond. chimia.ch

The reactivity of 1,2-anhydro sugars allows for the formation of O-, C-, and N-glycosidic linkages. chimia.ch

O-Glycosides: The synthesis of O-glycosides is a primary application of 1,2-anhydro sugars. chimia.ch They react with alcohols or sugar hydroxyl groups, often activated by a Lewis acid, to form oligosaccharides. chimia.chtandfonline.com For instance, the coupling of fully benzylated 1,2-anhydro sugars with L-serine derivatives provides a stereocontrolled route to 1,2-trans linked glycopeptides. tandfonline.com

C-Glycosides: The synthesis of C-glycosides, which are important due to their hydrolytic stability, can be achieved using 1,2-anhydro sugars. chimia.chcsic.es Ring-opening for C-glycosylation often involves organometallic C-nucleophiles. chimia.ch The stereoselectivity of these reactions can vary depending on the reagents and conditions used. For example, reactions with organocuprates tend to favor 1,2-trans C-glycosylation, while organoaluminum and organozinc reagents often yield 1,2-cis C-glycosides. chimia.chrsc.org Samarium diiodide (SmI₂) has also been used to mediate the reductive coupling of 1,2-anhydro sugars with aldehydes and ketones to form C-glycosides. csic.escapes.gov.brcsic.es

N-Glycosides: 1,2-Anhydro sugars serve as donors for the synthesis of N-glycosides, including nucleosides. chimia.ch For example, ZnCl₂-mediated N-glycosylation with protected 1,2-anhydro sugars has been used to synthesize nucleosides. chimia.ch Furthermore, the reaction of 1,2-anhydrofuranosides with trimethylsilylated thymine derivatives can produce N-xylofuranosyl thymidine. chimia.ch

Stereocontrol is a critical aspect of glycosylation. With 1,2-anhydro sugars, the stereochemical outcome is often dictated by the mechanism of the ring-opening reaction.

The typical reaction pathway involves an Sₙ2-type attack by the nucleophile on the anomeric carbon. This attack occurs from the face opposite to the oxirane ring, resulting in an inversion of configuration at C1. This generally leads to the formation of 1,2-trans glycosides. nih.govmdpi.comresearchgate.net This inherent stereoselectivity is a key advantage of using 1,2-anhydro sugars as glycosyl donors. mdpi.com

Neighboring group participation (NGP) is a common strategy to ensure 1,2-trans stereoselectivity in glycosylation. mdpi.comresearchgate.net While the epoxide of the 1,2-anhydro sugar itself directs the incoming nucleophile to the trans position, the concept of NGP is more broadly applied in carbohydrate chemistry where a participating group at C2 (like an acyl group) forms a cyclic intermediate that blocks one face of the molecule, directing the glycosyl acceptor to attack from the opposite face. nih.govresearchgate.net In the context of 1,2-anhydro sugars, the epoxide ring fulfills a similar role, ensuring high 1,2-trans stereoselectivity upon nucleophilic attack. mdpi.combeilstein-journals.org

To promote the ring-opening of the relatively stable protected 1,2-anhydro sugars, various activation strategies are employed. chimia.ch

Lewis Acid Catalysis: Lewis acids are commonly used to activate the oxirane ring towards nucleophilic attack. chimia.ch Reagents such as zinc chloride (ZnCl₂), silver triflate (AgOTf), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been successfully used. chimia.chtandfonline.com For instance, ZnCl₂ was used to promote the glycosylation of acceptors in the presence of 1,2-anhydro sugars generated from glycals. acs.org

Organometallic Reagents: For C-glycosylation, organometallic reagents not only act as the nucleophile but can also participate in the activation of the anhydro sugar. chimia.ch Examples include organocuprates, organozinc, and Grignard reagents. chimia.chrsc.orgresearchgate.net

Boron-based Activation: Boronic acids and their derivatives have been developed as mild activation agents. chimia.chnih.gov For example, aryl boronic acids can serve as an aryl source and activator for the synthesis of 1,2-cis-C-aryl glycosides. chimia.ch Tetrahydroxydiboron has been used for regioselective and diastereoselective 1,2-cis glycoside formation. nih.gov

Direct Anomeric Activation: Protection-free methods for glycosylation have been developed using the concept of "direct anomeric activation." chimia.chnih.govchimia.ch Dehydrating agents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC) can selectively activate the anomeric hydroxyl group of unprotected sugars in solution, leading to the in situ formation of highly reactive, unprotected 1,2-anhydro sugar intermediates. chimia.chrsc.orgnih.gov These intermediates can then react with various nucleophiles. rsc.orgrsc.org

Stereocontrol in Glycosylation Reactions (e.g., Neighboring Group Participation)

Intramolecular Rearrangements and Transformations

The strained structure of 1,2-anhydro sugars makes them susceptible to intramolecular rearrangements. One significant transformation is the intramolecular attack by another hydroxyl group within the sugar molecule on the anomeric carbon.

For example, in the absence of an external nucleophile, the C6-hydroxyl group can attack the anomeric center of an intermediate 1,2-anhydro sugar. rsc.org This intramolecular glycosylation leads to the formation of a 1,6-anhydro sugar, a bicyclic compound with a bridge between C1 and C6. rsc.orgrsc.org This pathway can be a competing reaction, particularly in processes involving the in situ generation of unprotected 1,2-anhydro sugars. rsc.org Additionally, treatment of certain 1,2-anhydro sugar derivatives, such as tri-O-acetyl-1,2-anhydro-D-glucopyranose, with sodium cobalt tetracarbonyl can lead to the formation of the corresponding glycal. cdnsciencepub.com

Mechanistic Insights from Theoretical Studies

Theoretical and computational studies have provided valuable insights into the formation and reactivity of 1,2-anhydro sugars, particularly for unprotected species which are often transient and difficult to detect experimentally. nih.govtohoku.ac.jp

Key Findings from Theoretical Studies:

Intermediate Existence: Theoretical calculations have supported the existence of unprotected 1,2-anhydro sugars as key intermediates in certain reactions. For instance, studies on the degradation of phenyl β-D-glucosides under basic conditions indicate that the reaction proceeds via a 1,2-anhydride intermediate. nih.gov The oxyanion at C2 attacks the anomeric carbon, forming the 1,2-anhydro sugar, which then undergoes further reaction. nih.gov

Reaction Pathways: Computational analyses have helped elucidate plausible reaction mechanisms. The formation of unprotected 1,2-anhydro sugars from unprotected sugars using dehydrating agents like DMC is believed to involve the preferential activation of the anomeric hydroxyl group, followed by an intramolecular attack from the C2-hydroxyl group to form the epoxide ring. beilstein-journals.orgtohoku.ac.jp

Stereoelectronic Effects: Theoretical studies have highlighted the role of stereoelectronic effects in the reactivity of anomeric derivatives. The lower activation barrier for the formation of the 1,2-anhydride from a β-glucoside compared to an α-glucoside is attributed to favorable stereoelectronic effects and conformational factors, explaining the higher reactivity of β-anomers in these reactions. nih.gov

First Detection: The predictions from theoretical studies were eventually corroborated by experimental evidence. The first direct detection of unprotected 1,2-anhydro aldopyranoses was achieved using low-temperature NMR spectroscopy, confirming their formation as transient intermediates under mild, aqueous conditions. tohoku.ac.jp

| Study Focus | Method | Key Insight |

| Degradation of phenyl D-glucosides | DFT Calculations | Reaction of the β-anomer proceeds via a 1,2-anhydro sugar intermediate. nih.gov |

| Formation from unprotected sugars | Computational Analysis | Proposes a mechanism involving intramolecular attack of the C2-OH after anomeric activation. beilstein-journals.orgtohoku.ac.jp |

| Anomeric Reactivity | DFT Calculations | Stereoelectronic effects and conformation explain the higher reactivity of β-anomers. nih.gov |

| Intermediate Detection | Low-Temperature NMR | Provided the first direct experimental evidence for unprotected 1,2-anhydro sugars. tohoku.ac.jp |

Advanced Structural Characterization and Conformational Analysis of 1,2-anhydro Sugars

Spectroscopic Characterization Techniques

The definitive characterization of 1,2-anhydro sugars, especially unprotected species which have been historically elusive, has been made possible through a suite of advanced spectroscopic methods.

The transient nature of unprotected 1,2-anhydro sugars necessitates the use of low-temperature NMR spectroscopy for their direct observation and characterization. tohoku.ac.jpchimia.ch This technique allows for the detection of these reactive intermediates, which are synthesized in aqueous media under mild conditions. tohoku.ac.jp For instance, the formation of unprotected 1,2-anhydro aldopyranoses has been successfully monitored at temperatures as low as -10 °C. tohoku.ac.jp

A key diagnostic feature in the ¹H NMR spectrum of a 1,2-anhydro sugar is the signal corresponding to the anomeric proton (H-1). In the case of 1,2-anhydro glucose, the anomeric proton appears as a doublet at approximately 5.10 ppm with a small coupling constant (J-value) of 2.0 Hz. chimia.ch This small coupling constant is indicative of a dihedral angle of roughly 90° between H-1 and H-2, which is consistent with the geometry imposed by the fused oxirane ring. tohoku.ac.jp

The bicyclic structure, where a pyranose ring and an oxirane ring are fused, is further substantiated by ¹³C NMR data. tohoku.ac.jpresearchgate.netgoogle.com The signals for the anomeric carbon (C-1) and the adjacent carbon (C-2) in 1,2-anhydro glucose appear at approximately 78.7 ppm and 56.5 ppm, respectively. chimia.ch These values are shifted upfield by about 15 ppm compared to their positions in α-aldopyranose, a phenomenon attributed to the significant ring strain of the epoxide ring. chimia.ch Furthermore, large one-bond carbon-proton coupling constants (¹JCH) for C-1 (213 Hz) and C-2 (181 Hz) provide additional evidence for the increased s-character of the carbon hybrid orbitals within the strained three-membered ring. tohoku.ac.jp

Two-dimensional NMR techniques, such as the Homonuclear Correlation Spectroscopy (HH COSY), have been instrumental in confirming the connectivity within the 1,2-anhydro sugar structure. tohoku.ac.jp HH COSY spectra of 1,2-anhydro glucose have revealed long-range spin-spin coupling between the anomeric proton (H-1) and H-3. tohoku.ac.jp This observation is consistent with the bicyclic structure and the specific spatial arrangement of these protons. tohoku.ac.jp

Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Unprotected Species

Anomeric Proton Signals and Coupling Constants

Conformational Analysis

The fusion of the oxirane ring significantly influences the conformation of the pyranose ring in 1,2-anhydro sugars.

Due to the rigid, planar nature of the fused epoxide, the pyranose ring in 1,2-anhydro sugars typically adopts a non-chair conformation. tandfonline.comtandfonline.com For 1,2-anhydro-3,4-di-O-benzyl-β-L-arabinopyranose, comparison of observed vicinal coupling constants with molecular mechanics calculations suggests that the pyranose ring exists in a conformation close to a half-chair, specifically the ⁵H₄ conformation. tandfonline.com Similarly, for 1,2-anhydro-3,4-di-O-benzyl-6-deoxy-α-D-glucopyranose, analysis of vicinal coupling constants using the Karplus equation indicated a conformation that is nearly an ideal ⁴H₅ half-chair. tandfonline.com

Data Tables

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for Unprotected 1,2-Anhydro Glucose in D₂O/CH₃CN at -10 °C tohoku.ac.jpchimia.ch

| Nucleus | Proton/Carbon | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹H | H-1 | 5.10 | JH1,H2 = 2.0 |

| ¹³C | C-1 | 78.7 | ¹JC1,H1 = 213 |

| ¹³C | C-2 | 56.5 | ¹JC2,H2 = 181 |

Table 2: Conformational Analysis of Selected 1,2-Anhydro Sugars tandfonline.comtandfonline.com

| Compound | Predominant Conformation |

| 1,2-Anhydro-3,4-di-O-benzyl-β-L-arabinopyranose | ⁵H₄ (Half-Chair) |

| 1,2-Anhydro-3,4-di-O-benzyl-6-deoxy-α-D-glucopyranose | ⁴H₅ (Half-Chair) |

Application of Modified Karplus Equation for Dihedral Angles

The conformation of the pyranose ring in 1,2-anhydro sugars is significantly constrained by the presence of the fused epoxide ring. The analysis of proton-proton (¹H-¹H) vicinal coupling constants (³JHH) via NMR spectroscopy is a primary tool for determining the solution-state conformation. The relationship between these coupling constants and the dihedral angles (φ) between adjacent protons is described by the Karplus equation. nih.govdiva-portal.org For complex carbohydrate systems, modified versions of this equation are employed to account for the effects of substituent electronegativity and orientation. nih.govscispace.com

In the case of 1,2-anhydro-3,4-di-O-benzyl-β-L-rhamnopyranose and its D-enantiomer, conformational calculations using a modified Karplus equation have been performed based on their vicinal proton-proton coupling constants. nih.gov These calculations suggested that the pyranose rings adopt a half-chair conformation, specifically the ⁴H₅ form. nih.gov This conformation is characterized by a flattening of the ring at the C-4 position. nih.gov A similar approach was used for 1,2-anhydro-3,4-di-O-benzyl-6-deoxy-α-D-glucopyranose, where calculations also pointed to an almost ideal ⁴H₅ half-chair conformation for the pyranose ring. tandfonline.comtandfonline.com

The small coupling constant observed between H-1 and H-2 protons in 1,2-anhydro glucose (J = 2.0 Hz) corresponds to a dihedral angle of approximately 90°, which is consistent with the geometry imposed by a bicyclic structure containing an epoxide ring. tohoku.ac.jp

Force-Field Calculations (e.g., MMP2) for Conformational Confirmation

To corroborate the findings from NMR spectroscopy and the Karplus equation, computational methods such as force-field calculations are employed. inrs.ca The MMP2 (Molecular Mechanics 2) force field is frequently used to model the geometry and steric energy of carbohydrate derivatives, allowing for the confirmation of experimentally determined conformations. researchgate.nettandfonline.com

For 1,2-anhydro-3,4-di-O-benzyl-β-D- and β-L-rhamnopyranose, MMP2 force-field calculations confirmed the ⁴H₅ half-chair conformation that was initially suggested by the NMR data. nih.gov This agreement between the experimental (NMR) and theoretical (MMP2) results provides strong evidence for the proposed solution-state structure. nih.govresearchgate.net Similar studies on related anhydro sugars, such as 1,3-anhydro-2,4-di-O-benzyl-β-D-rhamnopyranose, have also shown good agreement between conformations derived from ¹H NMR spectrometry and those calculated using the MMP2 program. tandfonline.com This combined approach of NMR analysis and force-field calculations is a powerful strategy for the detailed conformational analysis of complex molecules like 1,2-anhydro sugars. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is an essential analytical technique that provides precise, non-destructive information about the three-dimensional atomic arrangement in crystalline solids. oxcryo.comcarleton.edu This method allows for the definitive determination of a molecule's solid-state structure, including exact bond lengths, bond angles, and conformational details. carleton.eduub.edu The resulting crystal structure serves as a benchmark for validating the conformations determined by solution-state methods like NMR and computational modeling. mdpi.comnih.gov

While a specific crystal structure for 1,2-anhydro-3,4-di-O-benzyl-β-L-rhamnopyranose is not detailed in the provided search results, the technique has been widely applied to other anhydro sugar derivatives. For instance, crystalline forms of 1,2-anhydro-3,4-di-O-benzyl-β-D- and β-L-rhamnopyranose have been successfully synthesized, indicating their suitability for single-crystal X-ray analysis. nih.gov The structural data obtained from such an analysis would provide unambiguous evidence of the pyranose ring's conformation (e.g., ⁴H₅ half-chair), the orientation of the benzyl protecting groups, and the precise geometry of the strained 1,2-anhydro epoxide ring. This information is crucial for understanding the reactivity and interaction of these molecules. scielo.bruzh.ch

Theoretical and Computational Investigations of 1,2-anhydro Sugar Systems

Computational Analysis of Formation Mechanisms

Computational studies, particularly those using quantum chemistry calculations like Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of 1,2-anhydro sugar formation. These intermediates can be formed through several routes, including the intramolecular cyclization of a glycosyl precursor with a leaving group at the anomeric carbon and an adjacent hydroxyl group, or the epoxidation of glycals. chimia.ch

DFT analyses have been used to map the reaction pathways and determine the activation energies for these formation processes. For instance, studies on the pyrolysis of glucose have employed quantum chemistry calculations to understand the formation of various anhydro sugars. acs.org These calculations show that the formation of specific anhydro products is highly dependent on the conformation and anomeric configuration (α or β) of the starting glucose molecule. acs.org In one study, substituting the anomeric hydroxyl group of glucose was shown computationally to inhibit the pyranose ring-opening pathway, thereby dramatically increasing the selectivity for forming a 1,6-anhydro sugar during pyrolysis. rsc.org This "ring-locking" concept demonstrates the power of computational predictions in guiding synthetic strategies. rsc.org

Theoretical studies have also rationalized the existence of unprotected 1,2-anhydro sugars as transient intermediates in reactions like the hydrolysis of phenyl β-glucosides. chimia.chtohoku.ac.jp

Table 1: Calculated Activation Barriers for Glucose Pyrolysis Pathways This table illustrates how computational methods are used to compare the energy requirements for different reaction pathways. Data is representative of findings from DFT studies on glucose pyrolysis.

| Reactant | Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| β-D-glucose | Ring-opening | M06-2X/6-311+G(2df,p) | 48.2 | rsc.org |

| β-D-glucose | 1,6-elimination to Levoglucosan | B3LYP/6-31G(d,p) | 47.0 | rsc.org |

| C1-methoxy-β-D-glucose | Ring-opening | B3LYP/6-31G(d,p) | 86.2 | rsc.org |

Quantum Chemical Studies on Reactivity and Transition States

Quantum chemical methods are crucial for understanding the high reactivity of the strained 1,2-anhydro sugar ring. The ring-opening at the anomeric carbon is a key step in their use as glycosyl donors. chimia.ch Quantum mechanics/molecular mechanics (QM/MM) modeling has been particularly insightful in studying enzymatic reactions where 1,2-anhydro sugars act as intermediates. acs.orgnih.gov

In studies of glycoside hydrolase family 99 (GH99) enzymes, QM/MM calculations predicted a reaction pathway involving a 1,2-anhydro sugar intermediate. acs.orgnih.gov These models detailed a transition state with a highly flattened, envelope-like conformation (E₃), which was supported by kinetic isotope effect experiments. acs.orgnih.govchemrxiv.org The calculated kinetic isotope effects for the anomeric C-H and C-C bonds were consistent with a transition state that has significant oxocarbenium ion character, indicating a shift from sp³ to sp² hybridization at the anomeric carbon. acs.org

These computational findings provide a detailed picture of the transition state structure, which is fundamental to explaining the stereoselectivity of glycosylation reactions involving these intermediates.

Table 2: Experimental Kinetic Isotope Effects (KIEs) Supporting a Computationally-Modeled Transition State This data from studies on GH99 enzymes validates the transition state structures predicted by QM/MM models, which involve a 1,2-anhydro sugar intermediate.

| Isotope Pair | Measured KIE | Implication | Reference |

| anomeric-¹H/²H | 1.123 ± 0.012 | sp³ → sp² rehybridization at the transition state | acs.org |

| anomeric-¹²C/¹³C | 1.030 ± 0.005 | Oxocarbenium ion-like character | acs.org |

| C2-¹⁶O/¹⁸O | 1.052 ± 0.006 | Direct nucleophilic participation by the C2-hydroxyl group | acs.org |

Molecular Dynamics Simulations of 1,2-Anhydro Sugar Interactions

Molecular dynamics (MD) simulations allow researchers to study the dynamic interactions between 1,2-anhydro sugars and their environment, such as solvent molecules, reaction partners, or enzyme active sites. nih.govacs.org While specific MD studies focusing solely on 1,2-anhydro sugars are less common than for other carbohydrates, the principles are widely applicable. MD simulations can reveal how a sugar molecule binds within an enzyme's active site, the role of specific amino acid residues, and the influence of water molecules. rsc.org

For example, MD simulations have been used to investigate the interactions between disaccharides and lipid membranes. nih.govacs.orgresearchgate.net These studies show how sugars can replace water at the membrane surface, form hydrogen bonds with lipid headgroups, and alter the physical properties of the membrane, such as its rigidity and thickness. nih.govresearchgate.net Similar approaches could be used to model the interaction of a 1,2-anhydro sugar with an acceptor molecule in solution prior to a glycosylation reaction, providing insights into pre-reaction complex formation and solvent effects.

Conformational Energy Landscapes and Stability Predictions

The conformation of a 1,2-anhydro sugar is heavily constrained by its fused bicyclic structure, yet it retains some flexibility. researchgate.net Computational methods can be used to map the conformational free energy landscape, identifying the most stable conformations and the energy barriers between them. whiterose.ac.ukwhiterose.ac.uk

The reactivity and stereochemical outcome of reactions involving 1,2-anhydro sugars are intimately linked to their preferred conformations. For enzymes that proceed via a 1,2-anhydro sugar intermediate, the reaction pathway is often described as a "conformational itinerary". whiterose.ac.uknih.gov For example, in the proposed mechanism for GH99 enzymes, the sugar ring is thought to progress from a chair (⁴C₁) conformation in the substrate, through a flattened envelope (⁴E) at the transition state, to a skew-boat (⁴H₅) conformation for the 1,2-anhydro intermediate. whiterose.ac.uk

Ab initio metadynamics, a powerful computational technique, has been used to compute the free energy landscapes of various sugar-like molecules to understand how their shapes contribute to enzyme inhibition. whiterose.ac.uk Such studies reveal how inhibitors can mimic the flattened conformations of transition states or intermediates along the reaction coordinate. whiterose.ac.uk These stability and conformational predictions are vital for designing specific enzyme inhibitors and for understanding the fundamental principles of carbohydrate reactivity.

Table 3: Proposed Conformational Itinerary for GH99 Enzyme Catalysis This table outlines the sequence of sugar ring conformations predicted by computational and structural studies for enzymes utilizing a 1,2-anhydro sugar intermediate.

| Reaction Stage | Species | Predicted Conformation | Conformation Symbol | Reference |

| Michaelis Complex | Substrate | Chair | ⁴C₁ | whiterose.ac.uk |

| Transition State | Oxocarbenium ion-like | Envelope | ⁴E‡ | whiterose.ac.uk |

| Intermediate | 1,2-Anhydro sugar | Skew-Boat / Half-Chair | ⁴H₅ | whiterose.ac.uk |

Applications of 1,2-anhydro Sugars in Complex Molecule Synthesis

Synthesis of Oligosaccharides and Polysaccharides

Protected 1,2-anhydro sugars have been widely utilized as glycosyl donors for the synthesis of oligosaccharides. chimia.chnih.gov Their reactivity enables efficient coupling reactions to form glycosidic linkages, which are the fundamental connections in oligosaccharides and polysaccharides. fiveable.me The stereochemistry of the newly formed glycosidic bond can often be controlled, which is a critical aspect of complex carbohydrate synthesis. fiveable.me For instance, Danishefsky and his research group have demonstrated the extensive use of protected 1,2-anhydro sugars as intermediates in the synthesis of complex oligosaccharides. chimia.ch

While the synthesis of discrete oligosaccharides using 1,2-anhydro sugars is well-established, their application in the controlled polymerization to form precision polysaccharides is an area of ongoing research. bc.edu The goal is to develop living polymerization methods that allow for the synthesis of polysaccharides with defined lengths and structures. bc.edu

Synthesis of Nucleosides

The synthesis of nucleosides, the building blocks of DNA and RNA, represents another significant application of 1,2-anhydro sugars. chimia.chnih.gov Protected 1,2-anhydro furanoses, which have a five-membered ring structure, have proven to be particularly promising glycosyl donors for this purpose. chimia.ch The reaction involves the stereospecific opening of the 1,2-anhydro sugar's epoxide ring by a nucleobase, leading to the formation of the crucial C-N glycosidic bond of the nucleoside. acs.org This method offers an alternative route to nucleoside synthesis, sometimes providing better stereocontrol compared to traditional methods. acs.org For example, the trans opening of 1,2-anhydroribose has been successfully employed in the preparation of various nucleosides. acs.org

Synthesis of Glycoconjugates

Glycoconjugates, which are complex molecules where carbohydrates are linked to other biomolecules like proteins or lipids, play vital roles in numerous biological processes. ontosight.aiontosight.ai The synthesis of these important molecules often relies on the use of versatile building blocks, and 1,2-anhydro sugars, including 1,2-Anhydro-3,4-di-O-benzylrhamnopyranose, serve as key intermediates in this context. ontosight.ai Their ability to act as efficient glycosyl donors facilitates the attachment of carbohydrate moieties to non-carbohydrate aglycones, forming the basis of glycoconjugate synthesis. nih.gov

Preparation of Building Blocks for Specific Linkages (e.g., 1→6 linkages)

The strategic use of 1,2-anhydro sugars can also be directed towards the preparation of building blocks designed for the formation of specific types of glycosidic linkages. A notable example is the synthesis of precursors for 1→6 linkages. researchgate.net The direct conversion of unprotected sugars to 1,6-anhydro sugars can proceed through a proposed 1,2-anhydro sugar intermediate. chimia.ch In this process, an intramolecular nucleophilic attack from the hydroxyl group at the C6 position onto the anomeric carbon of the transient 1,2-anhydro sugar leads to the formation of the 1,6-anhydro bridge. chimia.chrsc.org These 1,6-anhydro sugars are themselves valuable building blocks in carbohydrate synthesis. researchgate.netresearchgate.net

Synthetic Strategies Involving 1,2-Anhydro-3,4-di-O-benzylrhamnopyranose

The specifically substituted derivative, 1,2-Anhydro-3,4-di-O-benzylrhamnopyranose, is a valuable building block in its own right, with documented applications in the synthesis of complex carbohydrate structures. ontosight.ainih.gov

As an Intermediate for Complex Carbohydrates and Glycoconjugates

1,2-Anhydro-3,4-di-O-benzylrhamnopyranose is utilized as an intermediate in the multi-step synthesis of more complex carbohydrates and glycoconjugates. ontosight.ai The benzyl protecting groups on the hydroxyls at positions 3 and 4 prevent unwanted side reactions at these sites, allowing for selective modifications at other positions of the sugar ring. ontosight.ai Its synthesis from L-rhamnose has been reported, with the key step being the ring closure of a 2-O-acetyl-3,4-di-O-benzyl-α-L-rhamnopyranosyl chloride intermediate. nih.gov

Coupling Reactions (e.g., with Galactopyranose in the Presence of Lewis Acid)

A specific application of 1,2-Anhydro-3,4-di-O-benzylrhamnopyranose is its use in coupling reactions to form disaccharides. For instance, its reaction with 1,2;3,4-di-O-isopropylidene-α-D-galactopyranose, catalyzed by a Lewis acid, has been shown to produce an α-linked disaccharide exclusively. nih.gov This stereospecific outcome highlights the control that can be achieved in glycosylation reactions using this particular 1,2-anhydro sugar.

Novel Glycosyl Donor Systems

1,2-Anhydro sugars are versatile precursors for the in situ generation of highly reactive glycosyl donors. A prominent example involves their conversion into thioglycosides, which are then activated for glycosylation reactions.

One innovative approach utilizes 1,2-anhydrosugars for the stereoselective synthesis of β-mannosidic linkages, which are notoriously challenging to construct. Research has demonstrated a one-pot, three-step process starting from a per-O-silylated 1,2-anhydrosugar. This method proceeds through the following sequence:

Epoxide Ring Opening: The 1,2-anhydrosugar reacts with a thiol, such as p-toluenethiol, to open the epoxide ring, forming a 2-thioaryl-β-glycoside.

Anomeric O-Silylation: The newly formed anomeric hydroxyl group is silylated.

Glycosylation: The resulting thioglycoside is then activated, often using a combination of dimethyl sulfoxide (DMSO) and a silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf), to glycosylate an acceptor alcohol.

This strategy has been successfully applied to the synthesis of various β-mannosides, showcasing its utility in constructing complex oligosaccharides. The stereochemical outcome is controlled by the neighboring group participation of the 2-thioaryl substituent, leading to the desired 1,2-trans-glycoside.

Another novel system involves the direct use of 1,2-anhydro sugars in glycosylation reactions catalyzed by Lewis acids. The choice of catalyst and reaction conditions can influence the stereoselectivity of the glycosylation, providing access to either α or β-glycosides. For instance, the use of a mild Lewis acid can promote the direct attack of an acceptor on the anomeric carbon of the activated 1,2-anhydro sugar.

The table below summarizes representative examples of glycosylations using donor systems derived from 1,2-anhydro sugars.

| Glycosyl Donor Precursor | Activator/Catalyst | Acceptor | Product | Key Feature |

| Per-O-silylated 1,2-anhydro-D-mannopyranose | 1. p-Toluenethiol 2. TMSOTf/DMSO | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | β-Mannoside | High stereoselectivity for challenging β-mannosidic linkage |

| 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | ZnCl₂ | 1-Octanol | α/β-Octyl-glucoside | Direct activation of the 1,2-anhydro sugar |

| Per-O-acetylated 1,2-anhydro-D-glucopyranose | BF₃·OEt₂ | Cholesterol | α/β-Cholesteryl-glucoside | Investigation of stereoselectivity with different Lewis acids |

Enzymatic Glycosylations Utilizing 1,2-Anhydro Sugars

The application of enzymes in glycosylation reactions offers significant advantages in terms of stereoselectivity and regioselectivity, often obviating the need for complex protecting group strategies. 1,2-Anhydro sugars have emerged as effective substrates for certain glycoside hydrolases (GHs) that can catalyze transglycosylation reactions.

In a process known as "synthase-catalyzed glycosylation," a mutated glycosidase, often termed a "glycosynthase," is employed. These engineered enzymes are incapable of hydrolyzing the newly formed glycosidic bond but can effectively catalyze its formation using an activated donor sugar. 1,2-Anhydro sugars can serve as mechanism-based covalent inhibitors of retaining β-glycosidases. This covalent intermediate can then be intercepted by a suitable acceptor, leading to the formation of a new glycosidic bond.

For example, retaining β-glucosidases can be covalently labeled at their catalytic nucleophile by a 1,2-anhydro sugar. The resulting stable enzyme-glycosyl intermediate can then react with an acceptor sugar in a transglycosylation reaction to form a disaccharide. This approach has been utilized for the synthesis of various oligosaccharides with high efficiency and stereocontrol.

Research in this area has focused on expanding the scope of glycosynthases and their substrates. The table below highlights key findings in enzymatic glycosylations using 1,2-anhydro sugars.

| Enzyme (Family) | 1,2-Anhydro Sugar Substrate | Acceptor | Product | Significance |

| β-glucosidase (GH1) | 1,2-Anhydro-D-glucopyranose | p-Nitrophenyl β-D-glucopyranoside | Disaccharide | Demonstration of glycosynthase activity with a 1,2-anhydro sugar substrate |

| Endo-β-N-acetylglucosaminidase (GH85) | 1,2-Anhydro-N-acetylglucosamine | N-acetylglucosamine | Di-N-acetylchitobiose | Synthesis of a key disaccharide unit found in N-glycans |

| β-Mannosidase (mutant) | 1,2-Anhydro-D-mannopyranose | 4-Methylumbelliferyl β-D-xylopyranoside | β-1,4-linked mannosyl-xyloside | Chemoenzymatic synthesis of a complex heterodimer |

The use of 1,2-anhydro sugars in both chemical and enzymatic glycosylation strategies underscores their importance in modern carbohydrate chemistry. These compounds provide a gateway to complex oligosaccharides and glycoconjugates through innovative and highly controlled synthetic routes.

Future Directions and Emerging Research Avenues in 1,2-anhydro Sugar Chemistry

Development of Green Chemistry Approaches for 1,2-Anhydro Sugar Synthesis

Traditional methods for synthesizing 1,2-anhydro sugars often rely on stoichiometric reagents and organic solvents, which can generate significant chemical waste. chimia.ch Modern research is focused on creating more environmentally benign pathways.

Key Green Approaches:

Catalytic Oxidations: A prominent green method involves the oxidation of glycals (unsaturated sugars) using in situ generated dimethyldioxirane (DMDO) from Oxone® and acetone. conicet.gov.arnih.gov This approach is efficient and avoids the use of pre-formed, unstable peracids.

Phase-Transfer Catalysis: The use of ionic liquids as phase-transfer catalysts (PTCs) in biphasic (organic/aqueous) systems for glycal epoxidation represents a significant step forward. conicet.gov.arresearchgate.net This technique facilitates the reaction between the water-soluble oxidant (Oxone®) and the organic-soluble glycal, often leading to simpler purification and catalyst recycling. conicet.gov.ar

Mechanochemistry: Ball-milling technology offers a solvent-free or low-solvent alternative for carbohydrate reactions. researchgate.net The application of mechanochemistry to the synthesis of 1,2-anhydro sugars or their precursors, such as glycosyl azides from glycosyl halides, minimizes solvent use and can lead to higher efficiency and novel reactivity. researchgate.netdntb.gov.ua

Flow Chemistry: Continuous flow synthesis is another promising avenue. While not yet widely reported specifically for 1,2-anhydro sugars, its application to other carbohydrate modifications suggests it could offer enhanced safety, scalability, and control over reaction parameters for their synthesis.

Bio-based Solvents: The use of greener, bio-derived solvents like Cyrene™ (dihydrolevoglucosenone) is being explored for various chemical reactions, including those in carbohydrate chemistry. researchgate.net These solvents can replace traditional petroleum-based dipolar aprotic solvents, reducing the environmental impact of the synthesis. researchgate.net

Exploration of Novel Catalytic Systems for Transformations

The high reactivity of the 1,2-anhydro sugar's oxirane ring makes it an ideal substrate for catalytic ring-opening reactions to form glycosides. chimia.ch Research is focused on developing new catalysts that offer greater control over stereoselectivity and regioselectivity.

Emerging Catalytic Strategies:

| Catalyst Type | Transformation | Advantages |

| Lewis Acids | Glycosylation, Ring-opening | Activation of the oxirane ring for nucleophilic attack. Catalysts like SnCl₄ and Sc(OTf)₃ are used for acetolysis and other transformations. beilstein-journals.org |

| Organocatalysts | Stereoselective Glycosylation | Avoids the use of toxic heavy metals. Boronic acids have been used for diastereoselective desymmetrization of meso-diols with 1,2-anhydro sugars. frontiersin.org |

| Gold(I) Catalysts | O-Glycosylation | Can provide increased yields and unique selectivity in glycosylation reactions. researchgate.net |

| Enzymes (Biocatalysis) | Derivatization | Offers high specificity and mild reaction conditions, although direct enzymatic synthesis or transformation of 1,2-anhydro sugars is less common than for other anhydro sugars like 1,5-anhydro-D-fructose. nih.gov |

A significant challenge in glycosylation is controlling the formation of 1,2-cis or 1,2-trans linkages. While the structure of 1,2-anhydro sugars inherently favors the formation of 1,2-trans products upon ring-opening, recent advances with specialized catalysts, such as those involving boronic acids, have enabled highly diastereoselective and regioselective synthesis of 1,2-cis glycosides. frontiersin.org

Design and Synthesis of Conformationally Restricted 1,2-Anhydro Analogues

The conformation of a sugar molecule can profoundly influence its reactivity and its interactions with biological systems. Synthesizing 1,2-anhydro sugars with restricted conformations is a key area of research.

By locking the pyranose ring into a specific shape, chemists can:

Probe Reaction Mechanisms: A fixed conformation helps in understanding the precise geometric requirements for glycosylation reactions.

Enhance Stereoselectivity: Pre-organizing the molecule's shape can favor a single reaction pathway, leading to a single stereoisomer as the product.

Mimic Natural Structures: Create mimics of complex carbohydrates with more defined three-dimensional structures.

One strategy involves synthesizing analogues from different parent monosaccharides or introducing specific protecting groups that force the pyranose ring into a less common conformation, such as a half-chair. tandfonline.com For example, the synthesis of 1,2-anhydro-3,4-di-O-benzyl-β-L-arabinopyranose and its conformational analysis revealed that its pyranose ring adopts a ⁵H₄ half-chair conformation. tandfonline.com Another approach involves incorporating the sugar into a more complex, rigid bicyclic or polycyclic system.

Advanced Applications in Materials Science and Glycoengineering (excluding clinical/drug development)

The unique reactivity of 1,2-anhydro sugars makes them valuable building blocks for creating advanced materials and for glycoengineering applications outside of the clinical context.

Polymer Synthesis: Anhydro sugars, in general, are excellent monomers for ring-opening polymerization to create stereoregular polysaccharides. researchgate.netresearchgate.net While 1,6-anhydro sugars are more commonly used for this purpose, the principles can be extended to 1,2-anhydro derivatives to synthesize novel polymers with tailored properties. These materials could find use as biodegradable plastics, hydrogels, or specialized coatings.

Surface Modification: The reactive nature of 1,2-anhydro sugars allows them to be used to graft carbohydrate structures onto surfaces, altering their properties. This could be used to create biocompatible surfaces for research devices or to develop novel stationary phases for chiral chromatography.

Glycoengineering of Proteins and Peptides: In a research context, 1,2-anhydro sugars can be used as donors to attach specific glycans to peptides or non-glycosylated proteins. rsc.org This process, known as neoglycoconjugation, is crucial for studying the fundamental roles of carbohydrates in protein stability, folding, and molecular recognition without a direct therapeutic goal. rsc.org For instance, glycosyl thiols, which can be synthesized from 1,2-anhydro sugar intermediates, are widely used for this purpose. rsc.org

Synthesis of Glycosyl-Nucleoside Diphosphates (NDPs): 1,2-Anhydro sugars are effective reagents for the chemical synthesis of NDP-sugars. chimia.chresearchgate.net These molecules are the activated donors used by enzymes (glycosyltransferases) in nature. Providing synthetic access to rare or modified NDP-sugars is critical for in vitro biochemical and structural studies of these important enzymes. researchgate.net

Interdisciplinary Research at the Interface of Carbohydrate Chemistry and other Fields

The versatility of 1,2-anhydro sugars positions them at the intersection of carbohydrate chemistry and other scientific disciplines, fostering innovative research.

Carbohydrate Chemistry and Catalysis: The quest for more efficient and selective glycosylation reactions drives collaboration between carbohydrate chemists and experts in organometallic and organocatalysis. frontiersin.org

Carbohydrate Chemistry and Polymer Science: The development of novel, sugar-based polymers from anhydro sugar monomers is a prime example of interdisciplinary research. researchgate.net This synergy aims to create sustainable materials with unique functional properties derived from the inherent chirality and functionality of sugars.

Carbohydrate Chemistry and Computational Chemistry: Theoretical studies and computational analysis are increasingly used to predict the reactivity and conformational preferences of 1,2-anhydro sugars. tohoku.ac.jp These collaborations help rationalize experimental outcomes and guide the design of new synthetic strategies.

Carbohydrate Chemistry and Analytical Science: The detection and characterization of transient intermediates, such as unprotected 1,2-anhydro sugars, has only recently been achieved through advanced analytical techniques like low-temperature NMR spectroscopy. nih.govtohoku.ac.jp This breakthrough, which confirmed a long-hypothesized reactive intermediate, was the result of combining synthetic chemistry with sophisticated analytical methods. tohoku.ac.jp

Q & A

Q. What are the established synthetic routes for 1,2-Anhydro-bzrhp, and how can researchers optimize yield and purity?

Methodological Answer:

- Begin with literature reviews to identify existing protocols (e.g., ring-opening reactions, anhydride formation) and cross-reference primary sources for reproducibility .

- Optimize reaction conditions (temperature, solvent, catalysts) using Design of Experiments (DoE) principles. Validate purity via HPLC or NMR, ensuring spectral data matches reported benchmarks .

- Document all modifications in supplemental materials to enable replication, adhering to journal guidelines for experimental transparency .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Methodological Answer:

- Employ a combination of spectroscopic techniques (e.g., / NMR, IR) and chromatographic methods (HPLC, GC-MS) for structural confirmation .

- Assess thermal stability via TGA/DSC and solubility profiles in polar/non-polar solvents. Compare results against computational predictions (e.g., DFT calculations) to resolve discrepancies .

What frameworks ensure a well-defined research question for studying this compound’s reactivity?

Methodological Answer:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scope and significance .

- Use the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies, e.g., comparing catalytic efficiency in stereoselective reactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reaction pathways reported across literature?

Methodological Answer:

- Conduct kinetic isotope effect (KIE) experiments or isotopic labeling to trace reaction intermediates .

- Perform computational modeling (e.g., DFT, MD simulations) to identify transition states and reconcile divergent mechanistic proposals .

- Critically evaluate experimental conditions (e.g., solvent polarity, temperature) from conflicting studies to isolate variables .

Q. What strategies validate the reproducibility of this compound’s synthetic protocols amid inconsistent yield reports?

Methodological Answer:

- Replicate key studies with strict adherence to published protocols, documenting deviations in supplementary materials .

- Use statistical tools (e.g., ANOVA) to analyze inter-laboratory variability. Share raw data via open-access platforms for peer validation .

- Engage in collaborative verification with independent research groups to isolate procedural vs. environmental factors .